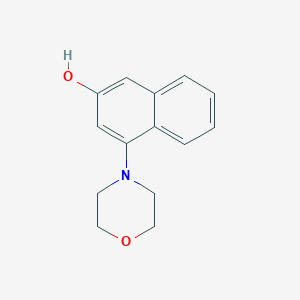
4-Morpholino-2-naphthol
Vue d'ensemble
Description
4-Morpholino-2-naphthol is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
Ketohydrazone Dyes and Pigments:
- 4-Morpholino-2-naphthol serves as a key structural motif in the creation of novel ketohydrazone dyes and pigment lakes . These dyes exhibit remarkable hyperchromicity, a significant increase in the intensity of absorption, making them useful in various coloration applications .
Synthesis and Characterization:
- This compound is used as an intermediate in chemical synthesis. Studies detail novel methods for synthesizing 2-naphthol Mannich bases and analyzing their structural conformations using NMR spectroscopy, confirming their solid-state structure via X-ray crystallography .
Analytical Applications:
- Naphthol derivatives, including this compound, can be identified and studied using various analytical techniques such as spectroscopy, mass spectrometry, and chromatography . These methods are crucial for characterizing synthetic pathways, degradation processes, and the chemical composition of dyes and pigments .
Analytical Techniques
The analysis of naphthol-based dyes and pigments involves several key techniques :
- Spectroscopic Techniques: Used to evaluate color differences and fading.
- Mass Spectrometry: Techniques such as Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry are used to investigate the fragmentation pathways of β-naphthol pigments.
- Chromatographic Techniques: Including Ultra-High-Pressure Liquid Chromatography with Photo-Diode-Array Detection, are used for the analysis of synthetic dyes.
- Extraction Methods: Various extraction solutions are employed to recover molecules from samples, including:
Recent Advances
Recent research highlights the use of advanced analytical methods for studying dyes and pigments:
- DESI-MS: Desorption Electrospray Ionization Mass Spectrometry is used in historical textile dye analysis .
- MALDI-MSI: Chemical mapping of pigment degradation in paint cross-sections is performed using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging .
Potential Biomedical Applications of Polyphenol-Containing Nanoparticles
While not directly about this compound, research into polyphenol-containing nanoparticles reveals potential future applications that could be relevant :
- Antioxidation: Polyphenol nanoparticles exhibit significant antioxidation properties, which can be harnessed for biomedical applications .
- Drug Delivery: These nanoparticles can be used for targeted drug delivery in cancer therapy and other biomedical applications .
- Bioimaging: Polyphenol-containing nanoparticles are useful in multimodal bioimaging .
Polyphenols
Polyphenols are widely studied for their health benefits and are extracted from agri-food by-products using green technologies . Encapsulation techniques improve their solubility and bioavailability, enhancing their therapeutic efficacy . Curcumin, a yellow polyphenolic pigment, is used in food, cosmetics, and medicine due to its antioxidant, anti-inflammatory, and anticancer properties .
Analyse Des Réactions Chimiques
Protonation-Induced Bathochromic Shifts
Protonation of ketohydrazone dyes (e.g., 3a , 3b ) in CHCl₃ with acids (e.g., H₂SO₄) results in:
-
Bathochromic shift : Absorption maxima shift from ~484 nm (orange-red) to ~540 nm (vibrant purple).
-
Hyperchromic effect : Increased molar absorptivity (εₘₐₓ) due to enhanced conjugation in the protonated form (3aH⁺ , 3bH⁺ ) .
Mechanism : Protonation occurs at the carbonyl oxygen of the ketohydrazone, increasing acceptor strength and extending π-conjugation (Scheme 2 in ).
Tautomeric Behavior and Hydrogen Bonding
In derivatives like 1-(arylazo)-2-naphthols, this compound participates in NH···O ⇌ N···HO tautomerism , facilitated by intramolecular hydrogen bonds. Key findings:
-
Dynamic disorder : X-ray crystallography (100–295 K) reveals mixed NH···O/N···HO bonding in ortho-substituted derivatives.
-
DFT studies : Proton-transfer barriers correlate with substituent electronic effects, stabilizing either NH···O or N···HO tautomers .
Mannich Reactions and Arylidene Derivative Formation
In modified Mannich reactions, this compound reacts with aldehydes and amines:
-
Morpholine facilitates classical Mannich adducts (e.g., 7 ) via nucleophilic attack.
-
Bulky amines (e.g., N-benzylmethylamine) favor arylidene derivatives (e.g., 5 ) over Mannich bases due to steric and basicity effects (pKₐ differences) .
Comparative Outcomes :
| Amine | Product Type | Conditions |
|---|---|---|
| Morpholine | Mannich base (7 ) | 60°C, 8 h |
| N-Benzylmethylamine | Arylidene derivative (5 ) | 60°C, 8 h |
Structural Insights from NMR and X-ray Studies
-
NMR : The hydrazone C=N resonance (δ 124–130 ppm) and carbonyl C=O (δ 179–180 ppm) confirm ketohydrazone tautomers. Minimal substituent effects on C-2 chemical shifts indicate strong conjugation with the morpholine group .
-
X-ray crystallography : Short H-bond distances (2.53–2.55 Å) in tautomeric forms validate resonance-assisted bonding .
Propriétés
Numéro CAS |
159596-05-1 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
4-morpholin-4-ylnaphthalen-2-ol |
InChI |
InChI=1S/C14H15NO2/c16-12-9-11-3-1-2-4-13(11)14(10-12)15-5-7-17-8-6-15/h1-4,9-10,16H,5-8H2 |
Clé InChI |
IPHLOJFBRZIUGM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=CC3=CC=CC=C32)O |
SMILES canonique |
C1COCCN1C2=CC(=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













